molecular formula C11H9ClN2O B1352573 2-Chloro-4-(3-methoxyphenyl)pyrimidine CAS No. 499195-50-5

2-Chloro-4-(3-methoxyphenyl)pyrimidine

Cat. No. B1352573
M. Wt: 220.65 g/mol
InChI Key: QGUFGKFTAPDKHO-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-methoxyphenyl)pyrimidine is a pyrimidine derivative with the molecular formula C11H9ClN2O and a molecular weight of 220.65 . It is known to exist in both natural and synthetic forms .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(3-methoxyphenyl)pyrimidine can be analyzed using various techniques such as DFT spectra . The InChI string representation of the molecule is InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8 (7-9)10-5-6-13-11 (12)14-10/h2-7H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-4-(3-methoxyphenyl)pyrimidine are complex and can be found in various research studies . For instance, the iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-(3-methoxyphenyl)pyrimidine include a molecular weight of 220.65 g/mol, a computed XLogP3-AA of 2.8, and a topological polar surface area of 35 Ų .

Scientific Research Applications

Structural Analysis and Isostructurality

  • Isostructurality and Hydrogen Bonding : Research has shown that compounds similar to 2-Chloro-4-(3-methoxyphenyl)pyrimidine, like 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine, exhibit isostructurality. These compounds form hydrogen-bonded sheets, providing insights into their electronic structure and polarization (Trilleras et al., 2009).

Synthesis and Antibacterial Properties

  • Antibacterial Properties : Pyrimidine derivatives, including those structurally similar to 2-Chloro-4-(3-methoxyphenyl)pyrimidine, have been synthesized and evaluated for their antibacterial properties. The effectiveness of these compounds as antibacterial agents is influenced by the pyrimido[4,5-d]pyrimidine system and the nature of substituents attached to phenyl rings (Cieplik et al., 2008).

Antiviral Activity

  • Antiviral Activity : 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 have shown potential in inhibiting retrovirus replication in cell culture. These derivatives, related to 2-Chloro-4-(3-methoxyphenyl)pyrimidine, have demonstrated marked antiretroviral activity and can be potent inhibitors of human immunodeficiency virus (Hocková et al., 2003).

Synthesis for Anticancer Applications

  • Intermediate in Anticancer Drugs : 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, structurally similar to 2-Chloro-4-(3-methoxyphenyl)pyrimidine, is an important intermediate in the synthesis of small molecule anticancer drugs. Studies have developed efficient synthesis methods for such intermediates, which are crucial in the pharmaceutical industry (Kou & Yang, 2022).

Herbicidal Activity

  • Herbicidal Properties : Derivatives of pyrimidine, including those akin to 2-Chloro-4-(3-methoxyphenyl)pyrimidine, have been synthesized and tested for their herbicidal activities. These studies indicate the potential agricultural applications of such compounds (Gong-chun, 2011).

Corrosion Inhibition

  • Copper Corrosion Inhibition : Pyrimidine derivatives have been studied for their effectiveness in inhibiting copper corrosion in saline environments. This application is particularly relevant in industries dealing with metal preservation and protection (Khaled et al., 2011).

Safety And Hazards

2-Chloro-4-(3-methoxyphenyl)pyrimidine is harmful by inhalation, in contact with skin, and if swallowed. It may cause skin irritation, serious eye damage, and respiratory irritation .

Future Directions

The future directions for the study of 2-Chloro-4-(3-methoxyphenyl)pyrimidine could involve further exploration of its synthesis, chemical reactions, and mechanism of action. There is also potential for the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

2-chloro-4-(3-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(7-9)10-5-6-13-11(12)14-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUFGKFTAPDKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60454308
Record name 2-chloro-4-(3-methoxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-methoxyphenyl)pyrimidine

CAS RN

499195-50-5
Record name 2-chloro-4-(3-methoxyphenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60454308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Dolšak, K Mrgole, M Sova - Catalysts, 2021 - mdpi.com
Suzuki coupling reaction has been often used for the preparation of a diverse set of substituted pyrimidines. In this study, the Suzuki coupling of 2,4-dichloropyrimidines with aryl and …
Number of citations: 3 www.mdpi.com

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